Cas no 2034484-81-4 (2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide)
2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2034484-81-4
- F6460-6377
- 2-(3-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide
- AKOS024569432
- 2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide
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- Inchi: 1S/C18H20N2O2S/c1-13-6-3-4-9-16(13)19-18(21)20-10-11-23-17(20)14-7-5-8-15(12-14)22-2/h3-9,12,17H,10-11H2,1-2H3,(H,19,21)
- InChI Key: UYBVYHDAAFQVTM-UHFFFAOYSA-N
- SMILES: S1CCN(C(NC2C=CC=CC=2C)=O)C1C1C=CC=C(C=1)OC
Computed Properties
- Exact Mass: 328.12454906g/mol
- Monoisotopic Mass: 328.12454906g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 407
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 66.9Ų
2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6460-6377-2μmol |
2-(3-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide |
2034484-81-4 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
| Life Chemicals | F6460-6377-5μmol |
2-(3-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide |
2034484-81-4 | 90%+ | 5μl |
$63.0 | 2023-04-25 | |
| Life Chemicals | F6460-6377-10μmol |
2-(3-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide |
2034484-81-4 | 90%+ | 10μl |
$69.0 | 2023-04-25 | |
| Life Chemicals | F6460-6377-20μmol |
2-(3-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide |
2034484-81-4 | 90%+ | 20μl |
$79.0 | 2023-04-25 | |
| Life Chemicals | F6460-6377-1mg |
2-(3-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide |
2034484-81-4 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
| Life Chemicals | F6460-6377-2mg |
2-(3-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide |
2034484-81-4 | 90%+ | 2mg |
$59.0 | 2023-04-25 | |
| Life Chemicals | F6460-6377-3mg |
2-(3-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide |
2034484-81-4 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
| Life Chemicals | F6460-6377-4mg |
2-(3-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide |
2034484-81-4 | 90%+ | 4mg |
$66.0 | 2023-04-25 | |
| Life Chemicals | F6460-6377-5mg |
2-(3-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide |
2034484-81-4 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
| Life Chemicals | F6460-6377-10mg |
2-(3-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide |
2034484-81-4 | 90%+ | 10mg |
$79.0 | 2023-04-25 |
2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide
Introduction to 2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide (CAS No. 2034484-81-4)
2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide, identified by its Chemical Abstracts Service (CAS) number 2034484-81-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazolidine class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of both methoxy and tolyl substituents in its molecular framework endows it with unique chemical and pharmacological properties, making it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide features a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms. This core is flanked by aromatic rings at the 2- and 4-positions, with the 3-position of the thiazolidine ring substituted with a carboxamide group. The aromatic rings are further functionalized with a methoxy group at the 3-position of the phenyl ring and a tolyl group at the nitrogen position of the carboxamide moiety. This specific arrangement of substituents contributes to the compound's distinct interactome profile, enabling it to engage with various biological targets.
In recent years, there has been growing interest in thiazolidine derivatives due to their demonstrated efficacy in modulating multiple biological pathways. The thiazolidine scaffold is particularly noteworthy for its ability to interact with enzymes and receptors involved in inflammation, metabolism, and cell signaling. For instance, studies have shown that thiazolidine derivatives can inhibit inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making them potential candidates for treating chronic inflammatory diseases.
The methoxyphenyl moiety in 2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide is believed to enhance the compound's solubility and bioavailability, factors that are critical for its pharmacological activity. Additionally, the o-tolyl group contributes to its lipophilicity, allowing it to cross biological membranes effectively. These properties collectively contribute to the compound's potential as an active pharmaceutical ingredient (API) or a key intermediate in synthesizing more complex molecules.
Recent research has highlighted the therapeutic potential of 2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide in several disease models. One notable area of investigation has been its role in modulating neuroinflammatory processes. Studies suggest that this compound can attenuate neuroinflammatory responses associated with conditions such as Alzheimer's disease and Parkinson's disease by inhibiting microglial activation and reducing the production of pro-inflammatory mediators.
Another line of research has explored the antimicrobial properties of 2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide. The compound has shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This is particularly relevant in light of the increasing prevalence of antibiotic-resistant pathogens, which pose a significant challenge to global health. The mechanism behind its antimicrobial action appears to involve disruption of bacterial cell wall synthesis and membrane integrity.
The pharmacokinetic profile of 2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide has also been extensively studied. Preclinical data indicate that the compound exhibits moderate oral bioavailability and a reasonable half-life, suggesting its potential for therapeutic use. Furthermore, its metabolic stability appears to be favorable, with no significant degradation observed under standard physiological conditions.
In terms of synthetic chemistry, 2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide represents an excellent example of how functional group interplay can be leveraged to design molecules with tailored biological activities. The synthesis involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as transition metal catalysis have been employed to streamline certain synthetic steps, making the process more efficient and scalable.
The future direction of research on 2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide is likely to focus on optimizing its pharmacological properties through structural modifications. By fine-tuning substituents such as the methoxy and tolyl groups, researchers aim to enhance its potency, selectivity, and pharmacokinetic profile. Additionally, exploring new synthetic routes could reduce production costs and improve accessibility for further development.
Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the therapeutic potential of this compound. Such partnerships can facilitate rapid translation from preclinical studies to clinical trials, ultimately bringing new treatments to patients who suffer from debilitating diseases.
In conclusion,2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide (CAS No. 2034484-81-4) is a structurally complex yet promising compound with significant therapeutic implications. Its unique combination of chemical features makes it an attractive candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs.
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